

An In-Depth Technical Guide to 4-Chloro-3'-methoxybenzophenone

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Compound of Interest

Compound Name: *4-Chloro-3'-methoxybenzophenone*

Cat. No.: *B1597431*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in synthetic organic chemistry, the benzophenone scaffold and its derivatives are integral to the discovery and development of novel therapeutic agents. The strategic incorporation of various functional groups onto the diarylketone framework allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds a fertile ground for medicinal chemistry exploration. This guide focuses on a specific, yet significant, member of this class: **4-Chloro-3'-methoxybenzophenone**. Herein, we provide a comprehensive overview of its chemical identity, structural characteristics, synthetic pathways, and key analytical data, offering a foundational resource for researchers navigating the landscape of drug discovery and materials science.

Chemical Identity and Core Properties

4-Chloro-3'-methoxybenzophenone is a disubstituted benzophenone derivative featuring a chlorine atom on one phenyl ring and a methoxy group on the other. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.

Molecular Structure:

Figure 1: Chemical structure of **4-Chloro-3'-methoxybenzophenone**.

Physicochemical Properties:

While a definitive CAS number for **4-Chloro-3'-methoxybenzophenone** is not readily available in public databases, its identity is confirmed through its MDL number and supplier information. Key properties are summarized below.

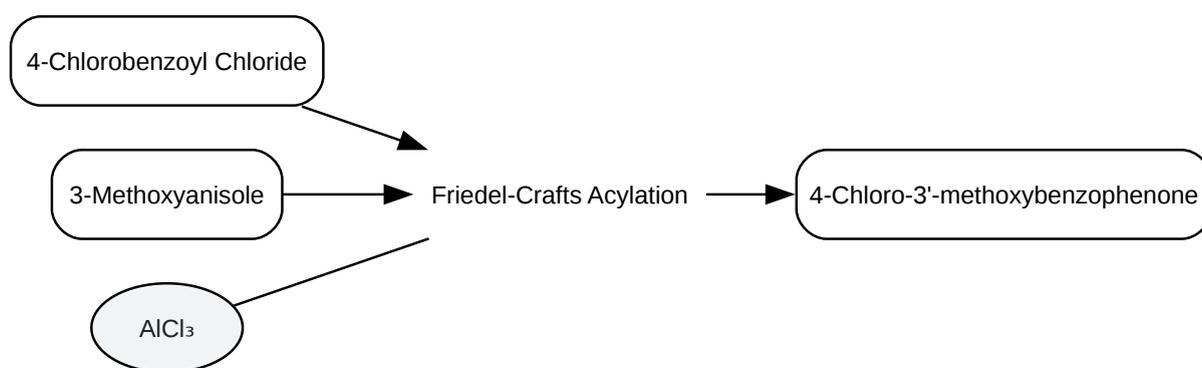
Property	Value	Source
MDL Number	MFCD01311567	
Molecular Formula	C ₁₄ H ₁₁ ClO ₂	
Molecular Weight	246.69 g/mol	
Physical Form	Solid	

Synthesis and Spectroscopic Characterization

The synthesis of **4-Chloro-3'-methoxybenzophenone**, like many other benzophenone derivatives, can be achieved through a Friedel-Crafts acylation reaction. This classic and versatile method provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.

Proposed Synthetic Pathway:

A plausible and efficient synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).



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Figure 2: Proposed synthesis of **4-Chloro-3'-methoxybenzophenone** via Friedel-Crafts acylation.

Experimental Protocol: A Generalized Friedel-Crafts Acylation

The following protocol is a generalized procedure based on established methods for synthesizing similar benzophenone derivatives and should be optimized for the specific synthesis of **4-Chloro-3'-methoxybenzophenone**.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or dichloroethane).
- **Addition of Reactants:** Cool the suspension in an ice bath. Add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 3-methoxyanisole dropwise from the dropping funnel.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Characterization:

The structural confirmation of the synthesized **4-Chloro-3'-methoxybenzophenone** relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, the expected characteristic signals can be inferred from the analysis of its constituent functional groups and related compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the positions of the chloro and methoxy groups. A singlet corresponding to the three protons of the methoxy group should be observed in the upfield region (typically around 3.8 ppm).
 - ^{13}C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon will appear as a characteristic downfield signal (typically >190 ppm). The carbons attached to the chlorine and oxygen atoms will also have distinct chemical shifts.
- Infrared (IR) Spectroscopy:
 - The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl ($\text{C}=\text{O}$) stretching vibration, typically in the range of $1650\text{-}1670\text{ cm}^{-1}$.
 - Other characteristic peaks will include C-O stretching vibrations for the methoxy group and C-Cl stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS):
 - The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (246.69 g/mol). Due to the presence of chlorine, an isotopic peak ($\text{M}+2$) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.

Applications in Drug Discovery and Medicinal Chemistry

Benzophenone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the chloro and methoxy substituents in **4-Chloro-3'-methoxybenzophenone** makes it an attractive scaffold for further chemical modification and exploration in drug discovery programs.

The chlorine atom can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies.

Substituted benzophenones have been investigated for their potential as:

- Anticancer agents
- Antimicrobial agents
- Anti-inflammatory agents
- Enzyme inhibitors

The specific substitution pattern of **4-Chloro-3'-methoxybenzophenone** provides a unique electronic and steric profile that can be leveraged to design selective and potent modulators of various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4-Chloro-3'-methoxybenzophenone**. While a specific safety data sheet (SDS) for this compound is not readily available, general safety guidelines for substituted benzophenones should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is crucial to consult the supplier's safety information and relevant literature for the most up-to-date handling and safety procedures.

References

- Molbase. (4-chlorophenyl)(3-methoxyphenyl)methanone. [[Link](#)]
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